An In-depth Technical Guide to 2,6-Di-O-methyl-beta-cyclodextrin for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Di-O-methyl-beta-cyclodextrin for Researchers, Scientists, and Drug Development Professionals
An Overview of a Versatile Excipient in Modern Pharmaceutics
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility and alters its inclusion complexation characteristics compared to its parent molecule. This modification has established DIMEB as a valuable excipient in the pharmaceutical industry, primarily for its ability to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3][4][5] This technical guide provides a comprehensive overview of DIMEB, including its physicochemical properties, synthesis, experimental protocols for its use, and its effects on cellular signaling pathways.
Physicochemical Properties
The utility of 2,6-Di-O-methyl-beta-cyclodextrin in pharmaceutical formulations is largely dictated by its distinct physicochemical properties. The methylation of the hydroxyl groups on the beta-cyclodextrin molecule significantly impacts its solubility and complexation capabilities. A summary of its key quantitative properties is provided below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅₆H₉₈O₃₅[6][7] |
| Molecular Weight | 1331.36 g/mol [1][6][7] |
| CAS Number | 51166-71-3[1][2][6] |
| Appearance | White to faintly yellow crystalline powder[2][8][9] |
| Melting Point | 298-310 °C[1][2][4][9] |
| Boiling Point | 1203.6 ± 65.0 °C (Predicted)[1][2][4] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted)[4][8][9] |
| Water Solubility | Freely soluble in cold water (212.6 g/L); solubility decreases in boiling water.[1][2][9][10][11] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and ethylene (B1197577) glycol; almost insoluble in cyclohexane (B81311) and ethyl acetate.[1] Soluble in DMSO and chloroform.[12] |
| Specific Optical Rotation | [α]²⁰/D +158 ± 3° (c=10% in H₂O)[11][13] |
| Degree of Substitution (DS) | Theoretically 14 (two methyl groups per seven glucose units). Commercial products are often mixtures with an average DS.[14][15] |
Synthesis and Preparation of Inclusion Complexes
The synthesis of 2,6-Di-O-methyl-beta-cyclodextrin and its inclusion complexes with guest molecules are critical processes for its application in research and drug development. Below are generalized experimental protocols for these procedures.
Synthesis of 2,6-Di-O-methyl-beta-cyclodextrin
The industrial synthesis of DIMEB typically involves the selective methylation of β-cyclodextrin. While various methods exist, a common approach involves the use of a methylating agent in the presence of a base.[14][16][17][18]
Generalized Protocol:
-
Drying of β-cyclodextrin: The starting material, β-cyclodextrin, is dried to remove residual water, which can interfere with the methylation reaction. This is typically achieved by heating under vacuum.[18]
-
Reaction Setup: The dried β-cyclodextrin is dissolved in an anhydrous organic solvent, such as N,N-dimethylformamide (DMF). A base, such as anhydrous barium oxide and barium hydroxide (B78521) or sodium hydroxide, is added to the solution.[14][17][18] The mixture is stirred and cooled to a specific temperature range, often between -10°C and 10°C.[17][18]
-
Methylation: A methylating agent, commonly dimethyl sulfate (B86663) or methyl iodide, is added dropwise to the reaction mixture while maintaining the temperature and stirring.[14][17][18] The reaction is allowed to proceed for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and the product is precipitated. The crude product is then purified, often through recrystallization or chromatography, to isolate the 2,6-Di-O-methyl-beta-cyclodextrin.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 2,6-Di-O-methyl-beta-cyclodextrin.
Preparation of Drug-DIMEB Inclusion Complexes
The formation of inclusion complexes is central to the function of DIMEB as a drug carrier. Several methods are employed to achieve this, with the choice depending on the properties of the guest molecule.[3][19][20]
Common Methodologies:
-
Freeze-Drying (Lyophilization):
-
Dissolve both the drug and DIMEB in an appropriate aqueous solvent.
-
Stir the solution for a set period to allow for complex formation.
-
Freeze the solution rapidly.
-
Lyophilize the frozen solution under vacuum to remove the solvent, yielding a solid powder of the inclusion complex.[3][19] This method is particularly suitable for thermolabile drugs.
-
-
Co-precipitation:
-
Kneading Method:
-
Create a paste of DIMEB with a small amount of a hydroalcoholic solution.
-
Gradually add the drug to the paste and knead the mixture for a specified time.
-
The resulting solid mass is then dried and sieved.[3]
-
Characterization of Inclusion Complexes
Confirming the formation of an inclusion complex and characterizing its properties is crucial. A combination of analytical techniques is typically employed.
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Changes in the characteristic vibrational bands of the drug molecule upon complexation, indicating its inclusion within the cyclodextrin (B1172386) cavity.[5][19] |
| X-Ray Diffraction (XRD) | Alteration of the crystalline structure of the drug. The sharp diffraction peaks of the crystalline drug are often reduced or absent in the diffractogram of the inclusion complex, indicating the formation of an amorphous solid dispersion.[19][22] |
| Differential Scanning Calorimetry (DSC) | The disappearance or shifting of the melting endotherm of the drug in the thermogram of the inclusion complex suggests that the drug is molecularly dispersed within the cyclodextrin.[3][19][21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides direct evidence of inclusion complex formation in solution. Changes in the chemical shifts of the protons of both the drug and the cyclodextrin, particularly the inner protons of the cyclodextrin cavity (H-3 and H-5), confirm the presence of the drug within the cavity.[22][23] |
| Phase Solubility Studies | Determines the stoichiometry of the inclusion complex and its stability constant (Ks). An increase in the solubility of the drug with increasing concentrations of DIMEB is indicative of complex formation.[19][23] |
Impact on Cellular Signaling Pathways
Recent research has illuminated that the effects of 2,6-Di-O-methyl-beta-cyclodextrin extend beyond simple drug solubilization, influencing cellular signaling pathways, primarily through its ability to extract cholesterol from cell membranes.
Cholesterol Depletion and Apoptosis
DIMEB is known to induce apoptosis in certain cell types at higher concentrations. This effect is linked to the depletion of cholesterol from lipid rafts in the plasma membrane. The disruption of these microdomains can trigger a cascade of signaling events leading to programmed cell death. One of the key pathways implicated is the PI3K-Akt-Bad signaling cascade.[24]
Signaling Pathway of DIMEB-Induced Apoptosis:
-
Cholesterol Depletion: DIMEB sequesters cholesterol from the lipid rafts of the cell membrane.
-
Inhibition of PI3K/Akt Pathway: The disruption of lipid rafts leads to the inhibition of the Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B).
-
Activation of Bad: Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. With the inhibition of Akt, Bad remains unphosphorylated and active.
-
Mitochondrial Disruption: Active Bad translocates to the mitochondria, where it promotes the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c into the cytosol initiates the activation of the caspase cascade, leading to the execution of apoptosis.[24]
DIMEB-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of apoptosis induced by DIMEB via cholesterol depletion.
Modulation of Other Signaling Pathways
The cholesterol-depleting effect of methylated cyclodextrins can also influence other signaling pathways. For instance, studies have shown that cholesterol depletion can activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[25] This highlights the importance of considering the broader cellular effects of DIMEB, especially in the context of drug delivery to specific cell types or tissues.
Toxicity and Safety Considerations
While 2,6-Di-O-methyl-beta-cyclodextrin is generally considered safe for pharmaceutical use, particularly as an excipient, its potential for cytotoxicity at higher concentrations warrants consideration. The primary mechanism of toxicity is related to its cholesterol-extracting properties, which can lead to membrane disruption and apoptosis.[24][26] The cytotoxic effects are concentration-dependent and can vary between different cell types.[26] It is crucial for researchers and drug developers to carefully evaluate the concentration of DIMEB used in their formulations to ensure a favorable safety profile.
References
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- 24. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by 2,6-di-O-methyl-beta-cyclodextrin, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cholesterol depletion by methyl-β-cyclodextrin enhances cell proliferation and increases the number of desmin-positive cells in myoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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